molecular formula C27H24ClN3O3 B10871849 N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10871849
M. Wt: 473.9 g/mol
InChI Key: CJPWIYWLORULED-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dibenzo[b,e][1,4]diazepine core

Preparation Methods

The synthesis of N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves a multi-step process. One efficient synthetic method reported involves the carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates. This is followed by a Cp2TiCl2/m-phthalic acid/ethanol-catalyzed cyclocondensation under one-pot conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in certain cell lines by activating caspases and inhibiting tubulin polymerization. The compound’s effects on cell growth and apoptosis are mediated through its binding to specific receptors and enzymes involved in these pathways .

Comparison with Similar Compounds

N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H24ClN3O3

Molecular Weight

473.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(2-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C27H24ClN3O3/c1-34-24-12-5-2-7-19(24)26-25-21(9-6-11-23(25)32)30-20-8-3-4-10-22(20)31(26)27(33)29-18-15-13-17(28)14-16-18/h2-5,7-8,10,12-16,26,30H,6,9,11H2,1H3,(H,29,33)

InChI Key

CJPWIYWLORULED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=CC=CC=C4N2C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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